(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation reaction with 4-ethoxybenzaldehyde in the presence of a base to form the acrylonitrile moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group.
Reduction: Reduction reactions may target the acrylonitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine
Drug Development: Due to their biological activity, thiazole derivatives are explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
Biological Probes: They can be used as probes to study biological processes.
Industry
Agriculture: Some thiazole derivatives are used in the development of agrochemicals.
Dyes and Pigments: These compounds can be used in the synthesis of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile would depend on its specific biological target. Generally, thiazole derivatives interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(4-phenylthiazol-2-yl)-3-phenylacrylonitrile: A similar compound with different substituents on the aromatic rings.
(Z)-2-(4-(2,3-dimethylphenyl)thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile: Another derivative with variations in the substituents.
Uniqueness
The uniqueness of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(4-ethoxyphenyl)acrylonitrile lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the dimethylphenyl group may enhance its interaction with biological targets or alter its physical properties.
Properties
IUPAC Name |
(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-4-25-20-9-6-17(7-10-20)12-19(13-23)22-24-21(14-26-22)18-8-5-15(2)16(3)11-18/h5-12,14H,4H2,1-3H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGCRWUXQSTQC-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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